tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
Description
tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate is a fluorinated azetidine derivative characterized by a tert-butoxycarbonyl (Boc)-protected azetidine ring substituted with a 2-fluoroethoxy group at the 3-position. Azetidines, four-membered nitrogen-containing heterocycles, are valuable intermediates in medicinal chemistry due to their conformational rigidity and metabolic stability compared to larger cyclic amines. The fluorine atom in the 2-fluoroethoxy substituent enhances lipophilicity and may influence pharmacokinetic properties, such as bioavailability and enzymatic resistance.
Properties
IUPAC Name |
tert-butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(13)12-6-8(7-12)14-5-4-11/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMMRKNPFDAJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
- tert-Butyl 3-hydroxyazetidine-1-carboxylate is the key intermediate, commercially available or synthesized by Boc-protection of 3-hydroxyazetidine.
Alkylation with 2-Fluoroethyl Source
The hydroxyl group on the azetidine ring is converted to the 2-fluoroethoxy substituent by reaction with a 2-fluoroethyl halide (e.g., 2-fluoroethyl bromide or tosylate) under basic conditions.
Typical base: Potassium tert-butoxide in anhydrous tetrahydrofuran (THF) is used to deprotonate the hydroxyl group, generating the alkoxide nucleophile.
Reaction conditions:
- Stirring at room temperature for 15 minutes after base addition, followed by addition of 2-fluoroethyl halide and further stirring for 14 hours at room temperature.
- Workup involves extraction with ethyl acetate, washing with aqueous sodium bicarbonate, drying over sodium sulfate, and evaporation to obtain the crude product.
Purification
- The crude product can be purified by silica gel chromatography or used directly in subsequent steps depending on the desired purity.
Representative Reaction Scheme
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | tert-Butyl 3-hydroxyazetidine-1-carboxylate + KOtBu (1.65 M in THF) in anhydrous THF, room temp, 15 min | Deprotonation of hydroxyl group to form alkoxide | Intermediate alkoxide formed |
| 2 | Addition of 2-fluoroethyl bromide (or equivalent), room temp, 14 h | Nucleophilic substitution to form 2-fluoroethoxy substitution | Crude product obtained |
| 3 | Extraction with ethyl acetate, washing with 1 M NaHCO3, drying over Na2SO4 | Workup and isolation of product | Crude product ready for purification or further use |
Additional Notes on Reaction Parameters and Optimization
Solvent: Anhydrous THF is preferred for its ability to dissolve both reactants and base, and to maintain anhydrous conditions critical for alkoxide stability.
Base: Potassium tert-butoxide is effective due to its strong basicity and solubility in THF, facilitating efficient deprotonation of the hydroxyl group.
Temperature: Room temperature conditions are sufficient, avoiding decomposition of sensitive azetidine ring structures.
Reaction time: Extended stirring (up to 14 hours) ensures complete conversion.
Purification: Depending on downstream application, the crude product can be purified by silica gel chromatography or used directly.
Supporting Data and Analytical Characterization
Mass Spectrometry: Confirms molecular weight consistent with C10H18FNO3.
Purity Assessment: Chromatographic techniques such as HPLC or silica gel chromatography are used to ensure product purity.
Summary Table of Preparation Conditions
| Parameter | Details |
|---|---|
| Starting material | tert-Butyl 3-hydroxyazetidine-1-carboxylate |
| Base | Potassium tert-butoxide (1.65 M in THF) |
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Alkylating agent | 2-Fluoroethyl bromide or equivalent |
| Temperature | Room temperature |
| Reaction time | 14 hours |
| Workup | Extraction with ethyl acetate, wash with NaHCO3 |
| Purification | Silica gel chromatography (optional) |
| Yield | Not explicitly reported; typical for similar alkylations is moderate to good |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other bases in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
The compound serves as an essential building block in organic synthesis. Its azetidine ring structure allows for various transformations, including cycloaddition reactions that can lead to the formation of spirocycles, which are valuable intermediates in synthetic chemistry. The fluoroethoxy group enhances the compound's reactivity, making it suitable for further functionalization.
Synthetic Routes
The synthesis of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with fluoroethanol. This reaction is often facilitated by bases such as sodium hydride or potassium carbonate to promote nucleophilic substitution. Industrially, continuous flow reactors may be employed to optimize yields and purities during large-scale production.
Biological and Medicinal Applications
Pharmacophore Exploration
In the realm of biology and medicine, this compound is being investigated for its potential as a pharmacophore. Its structural characteristics enable it to interact with biological targets, which could lead to the development of new therapeutic agents . The fluoroethoxy group may enhance binding affinity to specific enzymes or receptors, thus influencing its biological activity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets that are crucial in various biological pathways. The azetidine ring can participate in hydrogen bonding, while the fluoroethoxy group may increase lipophilicity and metabolic stability, making it an attractive candidate for drug design.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactive functional groups allow it to be incorporated into polymers and other materials used in various applications.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The azetidine ring can also participate in hydrogen bonding and other interactions, contributing to its activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in the substituents at the 3-position of the azetidine ring. Below is a comparative analysis based on substituent type:
Ether-Substituted Derivatives
*Theoretical values inferred from analogs.
Key Insights :
- Fluorine vs. Ethoxy/Hydroxy : The 2-fluoroethoxy group in the target compound likely increases electronegativity and resistance to oxidative metabolism compared to ethoxy or hydroxyethyl analogs.
- Solubility : The hydroxyethyl derivative (201.26 g/mol) exhibits higher polarity and aqueous solubility than the ethoxycarbonylmethyl or fluoroethoxy analogs.
Halogen-Substituted Derivatives
Key Insights :
- Reactivity : Bromoethyl derivatives (264.16 g/mol) are more reactive in substitution reactions than fluorinated analogs, which are typically less labile.
- Biological Activity: Fluorine substitution (e.g., in the aminomethyl-fluoro derivative) may enhance binding affinity to biological targets like enzymes or receptors.
Biological Activity
Introduction
tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme interactions, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₈FNO₃
- CAS Number : 142253-56-3
- Molecular Weight : 273.31 g/mol
| Property | Value |
|---|---|
| Log P (octanol-water) | 0.84 |
| Solubility | High in DMSO |
| TPSA (Topological Polar Surface Area) | 49.77 Ų |
| GI Absorption | High |
| BBB Permeant | No |
These properties suggest that the compound has favorable characteristics for biological activity, particularly in terms of absorption and solubility.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The presence of the carbamate group allows for potential covalent bonding with active site residues in enzymes, which may lead to inhibition or modulation of their activity. Additionally, the fluoroethoxy group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Enzyme Inhibition Studies
Research indicates that this compound may exhibit enzyme inhibition properties, particularly against enzymes that interact with carbamate derivatives. The following enzymes have been studied:
- Acetylcholinesterase (AChE) : Inhibition can lead to increased acetylcholine levels, which is relevant for conditions like Alzheimer's disease.
- Carbonic Anhydrase : Potential implications in the treatment of glaucoma and other conditions.
Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial activity against various pathogens. In vitro tests indicate effectiveness against:
- Bacterial Strains : Including Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Such as Candida albicans.
Antitumor Activity
Recent investigations into the antitumor potential of this compound have shown promising results. In vitro studies using cancer cell lines (e.g., breast and prostate cancer) demonstrated:
- Cytotoxicity : Significant reduction in cell viability at certain concentrations.
- Mechanism : Induction of apoptosis through caspase-dependent pathways.
Study 1: Enzyme Inhibition Profile
In a study examining the enzyme inhibition profile, this compound was tested against AChE. The results indicated an IC50 value of 12 µM, demonstrating moderate inhibition compared to known inhibitors like donepezil.
Study 2: Antimicrobial Efficacy
A series of antimicrobial assays revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus. This suggests potential as a lead compound for developing new antimicrobial agents.
Study 3: Antitumor Activity Assessment
In a recent assessment using prostate cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell proliferation, with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells.
Q & A
Q. What are the common synthetic routes for tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate, and how are protecting groups utilized in its preparation?
The synthesis typically involves:
- Nucleophilic substitution : Reacting 3-hydroxyazetidine derivatives with 2-fluoroethylating agents (e.g., 2-fluoroethyl tosylate) under basic conditions.
- Carboxylation : Introducing the tert-butoxycarbonyl (Boc) group via Boc-anhydride in the presence of a base like DMAP to protect the azetidine nitrogen .
- Key steps : Intermediate purification via column chromatography and characterization by H/C NMR and LC-MS.
- Methodological note : Use anhydrous conditions to avoid hydrolysis of the Boc group.
Q. How should researchers characterize this compound, and what spectral discrepancies might arise?
- Primary techniques :
- NMR : Confirm regiochemistry of the 2-fluoroethoxy group (δ 4.5–4.8 ppm for -OCHCFH) and Boc group (δ 1.4 ppm for tert-butyl).
- HRMS : Verify molecular ion [M+H] (expected m/z: calculated via molecular formula).
- IR : Detect carbonyl stretch (~1680–1720 cm) for the Boc group.
- Common discrepancies : Impurities from incomplete Boc protection or fluorinated byproducts; use preparative HPLC for purification .
Q. What are the key applications of this compound in medicinal chemistry research?
- Intermediate : Used in synthesizing azetidine-containing pharmacophores for kinase inhibitors or GPCR modulators.
- Biological probes : The 2-fluoroethoxy group enhances metabolic stability and membrane permeability in preclinical studies .
- Case study : Analogous Boc-protected azetidines serve as precursors for positron emission tomography (PET) tracers via F-radiolabeling .
Q. What safety precautions are critical when handling this compound?
- Hazards : Potential irritant (azetidine ring); fluorinated groups may release HF under extreme conditions.
- Protocols :
Advanced Research Questions
Q. How can fluorination efficiency be optimized in the synthesis of the 2-fluoroethoxy moiety?
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, base strength) to maximize yield.
- Flow chemistry : Continuous-flow reactors improve heat dissipation and reduce side reactions (e.g., elimination) during fluorination .
- Catalysis : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution kinetics.
Q. How should researchers address contradictory data in reaction yield vs. purity during scale-up?
- Analytical troubleshooting :
- LC-MS : Identify low-abundance byproducts (e.g., de-Boc products or dimerization).
- Kinetic profiling : Use in-situ FTIR or ReactIR to monitor reaction progression.
- Process optimization : Switch from batch to segmented flow systems to maintain consistency at larger scales .
Q. What computational methods aid in predicting the stability of this compound under varying pH conditions?
- DFT calculations : Model hydrolysis pathways of the Boc group (e.g., acid-catalyzed cleavage).
- MD simulations : Predict solubility and aggregation behavior in aqueous buffers.
- pKa estimation : Tools like MarvinSketch estimate basicity of the azetidine nitrogen (typically pKa ~7–8), guiding buffer selection for biological assays .
Q. What strategies mitigate azetidine ring strain during functionalization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
